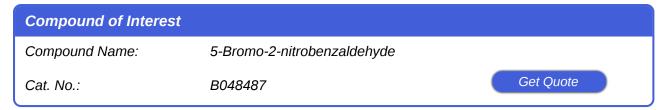


5-Bromo-2-nitrobenzaldehyde: A Technical Guide for Researchers

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CAS Number: 20357-20-4

This technical guide provides an in-depth overview of **5-Bromo-2-nitrobenzaldehyde**, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, a detailed synthesis protocol, safety information, and its applications in the synthesis of bioactive molecules, with a focus on potential therapeutic areas.

Chemical and Physical Properties

5-Bromo-2-nitrobenzaldehyde is an organic compound characterized by a benzaldehyde ring substituted with a bromine atom at the 5-position and a nitro group at the 2-position.[1][2] It typically appears as a yellow to orange crystalline solid and is soluble in organic solvents such as methanol, but insoluble in water.[1]

Table 1: Physicochemical Properties of **5-Bromo-2-nitrobenzaldehyde**



Property	Value	Reference
CAS Number	20357-20-4	
Molecular Formula	C7H4BrNO3	[1][2]
Molecular Weight	230.02 g/mol	[1]
Appearance	Yellow to orange crystalline solid	[1]
Melting Point	71.0 to 75.0 °C	
Boiling Point	330.5 ± 27.0 °C (Predicted)	-
Solubility	Soluble in methanol, insoluble in water	[1]
Purity	>98.0% (GC)	

Table 2: Spectroscopic Data for 5-Bromo-2-nitrobenzaldehyde

Spectroscopy	Data	Reference
FTIR (KBr)	Available	[2]
¹H NMR (CDCl₃, 500 MHz)	δ 10.41 (s, 1H), 8.06 (d, J=2.1 Hz, 1H), 8.02 (d, J=8.6 Hz, 1H), 7.87 (dd, J=2.1, 8.6 Hz, 1H)	
¹³ C NMR	Data available from suppliers	[3]
Mass Spectrometry (GC-MS)	Available	[2]

Synthesis of 5-Bromo-2-nitrobenzaldehyde

The synthesis of **5-Bromo-2-nitrobenzaldehyde** can be achieved through the nitration of 3-bromobenzaldehyde. The following is a detailed experimental protocol adapted from a similar synthesis.



• 3-bromobenzaldehyde

• Concentrated sulfuric acid (H2SO4)

• Concentrated nitric acid (HNO₃)

Materials:

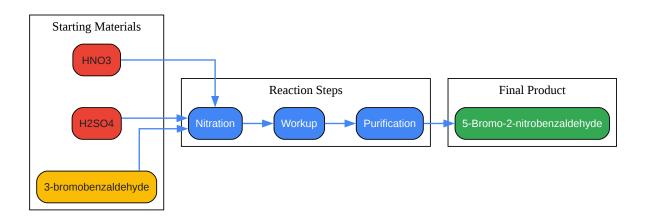
Experimental Protocol: Synthesis of 5-Bromo-2-

•	,	
nitrobenzaldehyde		

Dichloromethane (CH ₂ Cl ₂)
Anhydrous magnesium sulfate (MgSO ₄)
Ethyl acetate
• Isohexane
• Ice
Equipment:
Round-bottom flask
Magnetic stirrer
Dropping funnel
• Ice bath
Filtration apparatus
Rotary evaporator
Column chromatography setup
Procedure:



- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromobenzaldehyde (100 mmol) in concentrated sulfuric acid (120 mL).
 Cool the mixture to 5°C using an ice bath.
- Nitration: Slowly add concentrated nitric acid (10 mL) dropwise to the stirred solution, maintaining the temperature at 5°C.
- Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight.
- Quenching: Slowly pour the reaction mixture into ice water. A precipitate will form.
- Filtration: Collect the precipitate by filtration and wash with water.
- Extraction: Dissolve the precipitate in dichloromethane. Dry the organic layer over anhydrous magnesium sulfate.
- Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a 25% ethyl acetate/isohexane mixture as the eluent to yield **5-bromo-2-nitrobenzaldehyde**.





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Figure 1: Synthetic workflow for **5-Bromo-2-nitrobenzaldehyde**.

Safety and Handling

5-Bromo-2-nitrobenzaldehyde should be handled with care in a well-ventilated laboratory fume hood. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Table 3: GHS Hazard Information

Hazard Class	Category
Acute toxicity, oral	4
Acute toxicity, dermal	4
Skin corrosion/irritation	2
Serious eye damage/eye irritation	2A

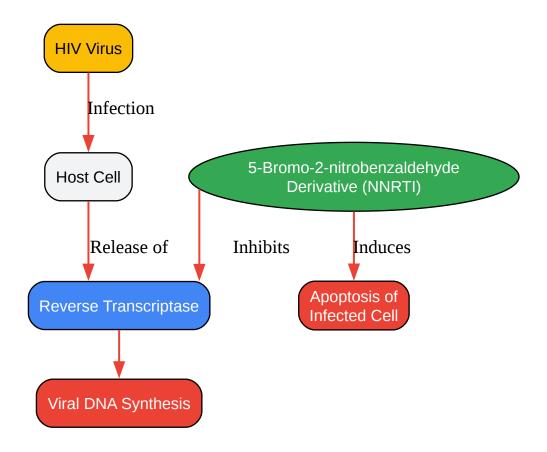
Applications in Drug Discovery and Development

5-Bromo-2-nitrobenzaldehyde is a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. Its functional groups, the aldehyde, nitro, and bromo moieties, allow for a variety of chemical transformations.

Potential as an Intermediate for Anti-HIV Agents

Derivatives of brominated and nitrated benzaldehydes are precursors to various heterocyclic compounds. For instance, pyrimidone derivatives synthesized from similar building blocks have shown potent anti-HIV activity. These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.[4][5] Furthermore, some of these derivatives can selectively induce apoptosis in HIV-infected cells. [4]





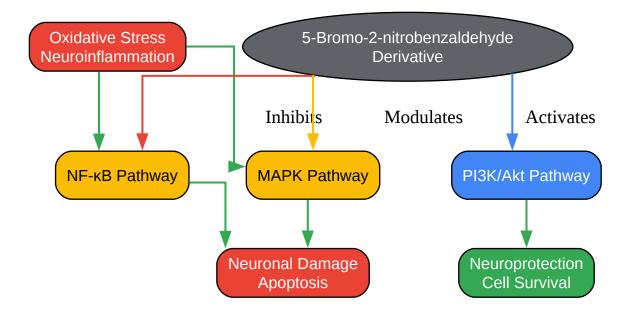
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Figure 2: Potential mechanism of action for anti-HIV agents derived from **5-Bromo-2-nitrobenzaldehyde**.

Precursor for Neuroprotective Agents

The scaffold of **5-Bromo-2-nitrobenzaldehyde** can be utilized in the synthesis of compounds with neuroprotective properties. Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and apoptosis.[6] Phytochemicals with structures that can be synthetically accessed from intermediates like **5-Bromo-2-nitrobenzaldehyde** have been shown to modulate key signaling pathways involved in neuroprotection.[7] These pathways include the PI3K/Akt/eNOS pathway, which promotes cell survival, and the MAPK pathway, which is involved in cellular stress responses.[7] Additionally, inhibition of the NF-kB signaling pathway can reduce the production of pro-inflammatory mediators.[8]





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Figure 3: Potential signaling pathways targeted by neuroprotective agents derived from **5-Bromo-2-nitrobenzaldehyde**.

Conclusion

5-Bromo-2-nitrobenzaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined properties and reactivity make it an ideal starting material for the synthesis of a wide range of bioactive molecules, including potential anti-HIV and neuroprotective agents. This guide provides researchers with the essential technical information to safely handle, synthesize, and utilize this compound in their research endeavors.

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